- Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline LigandsJournal of Organic Chemistry, 2005, 70(8), 3292-3295,
Cas no 97611-60-4 (2-Amino-2-(naphthalen-1-yl)acetic acid)
2-Amino-2-(naphthalen-1-yl)acetic acid Properties
Names and Identifiers
-
- 2-Amino-2-(naphthalen-1-yl)acetic acid
- (1-Naphthyl)glycine
- 1-Naphthaleneaceticacid, a-amino-
- 2-amino-2-naphthalen-1-ylacetic acid
- Amino-naphthalen-1-yl-acetic acid
- 1-naphthylglycine
- D,L-1-naphthylglycine
- F2147-0648
- amino(1-naphthyl)acetic acid
- 2-(NAPHTHALEN-1-YL)-DL-GLYCINE
- amino(naphthalen-1-yl)acetic acid
- 1-Naphthaleneaceticacid, a-amino-, (aS)-
- aminonaphthyl acetic acid
- 2-(1-Naphthyl)glycine
- alpha-(1-naphthyl)glycine
- 1-Naphthaleneacetic acid, a-amino-
- 2-amino-2-(1-naphthyl)acetic acid
- 6830AC
- BBL008185
- STK010568
- 1-Naphthaleneacetic acid, α-amino-, (±)- (ZCI)
- α-Amino-1-naphthaleneacetic acid (ACI)
- 2-Amino-2-(naphthalen-1-yl)aceticacid
- EN300-236275
- 13372-96-8
- AKOS000188535
- SB40339
- SY246492
- AKOS016045340
- 97611-60-4
- AB25784
- AS-36002
- CS-0005416
- SCHEMBL159192
- MFCD02662419
- AB25786
- (2S)-2-amino-2-(1-naphthyl)acetic acid
- +Expand
-
- MFCD02662419
- SCDZHZMVNQDLCM-UHFFFAOYSA-N
- 1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)
- O=C(C(C1C2C(=CC=CC=2)C=CC=1)N)O
Computed Properties
- 201.07900
- 2
- 3
- 2
- 201.079
- 15
- 242
- 0
- 0
- 1
- 0
- 0
- 1
- -0.5
- 63.3
Experimental Properties
- 2.62450
- 63.32000
- 1.68
- 398 °C at 760 mmHg
- 194.5 °C
- 1.294
2-Amino-2-(naphthalen-1-yl)acetic acid Security Information
2-Amino-2-(naphthalen-1-yl)acetic acid Customs Data
- 2922499990
-
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Amino-2-(naphthalen-1-yl)acetic acid Price
2-Amino-2-(naphthalen-1-yl)acetic acid Synthesis
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
Synthetic Circuit 2
- New syntheses of α-amino acids based on N-acylimino acetatesTetrahedron, 1988, 44(17), 5403-14,
Synthetic Circuit 3
- Structure-based bioisosterism design, synthesis and biological evaluation of novel 1,2,4-triazin-6-ylthioacetamides as potent HIV-1 NNRTIsBioorganic & Medicinal Chemistry Letters, 2012, 22(23), 7155-7162,
Synthetic Circuit 4
- Preparation of peptides and peptidomimetics as Toll-like receptor 4 (TLR4) inhibitors and use thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 5
- Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycineJournal of Organic Chemistry, 2020, 85(17), 11047-11059,
Synthetic Circuit 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.3, 0 °C
- Enzymatic conversion of unnatural amino acids by yeast D-amino acid oxidaseAdvanced Synthesis & Catalysis, 2006, 348(15), 2183-2190,
Synthetic Circuit 7
1.2 Reagents: Hydrochloric acid Solvents: Water
- Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ringPhytochemistry, 2002, 59(1), 9-21,
Synthetic Circuit 8
1.2 Reagents: Lithium hydroxide Solvents: Water
- The synthesis of amino acids via organoboranesJournal of the Chemical Society, 1985, (1985), 1168-9,
Synthetic Circuit 9
- The synthesis of amino acids by reaction of an electrophilic glycine cation equivalent with carbon nucleophilesTetrahedron Letters, 1985, 26(6), 699-702,
Synthetic Circuit 10
- Highly efficient asymmetric access to 1-azaspiro[4.4]nonane skeletonSynlett, 2002, (10), 1629-1632,
Synthetic Circuit 11
- Reactions of amines. XV. Synthesis of α-amino acids from imino estersJournal of Organic Chemistry, 1966, 31(11), 3708-11,
2-Amino-2-(naphthalen-1-yl)acetic acid Raw materials
- 1-Naphthaleneacetic acid, α-[(diphenylmethylene)amino]-, ethyl ester
- 1-Naphthaleneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
- 1-Naphthaleneacetonitrile, α-amino-
- 5-(naphthalen-1-yl)imidazolidine-2,4-dione
- 2-(naphthalen-1-yl)-2-oxoacetic acid
- naphthalene-1-carbaldehyde
- 1-Naphthaleneacetamide, α-amino-
2-Amino-2-(naphthalen-1-yl)acetic acid Preparation Products
2-Amino-2-(naphthalen-1-yl)acetic acid Related Literature
-
Na Liu,Liu-Liang Mao,Bin Yang Chem. Commun., 2014,50, 10879-10882
-
Jieyu Chen,Zhehong Tang,Ruonan Tian,Yulong Bai,Shifeng Zhao,Hao Zhang RSC Adv., 2016,6, 33834-33842
-
Asmita Jana,David S. Bergsman,Jeffrey C. Grossman Nanoscale Adv., 2021,3, 4502-4512
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David L. Davies,Francesco Lelj,Mark P. Lowe,Karl S. Ryder,Kuldip Singh,Shalini Singh Dalton Trans., 2014,43, 4026-4039
-
Yuto Kimura,Daisuke Uraguchi,Takashi Ooi Org. Biomol. Chem., 2021,19, 1744-1747
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Nandan Jana,Samik Nanda New J. Chem., 2018,42, 17803-17873
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Qianyu Ye,Matthew Biviano,Srinivas Mettu,Meifang Zhou,Raymond Dagastine,Muthupandian Ashokkumar RSC Adv., 2016,6, 106130-106140
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